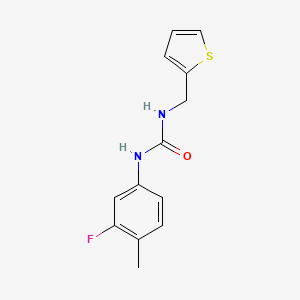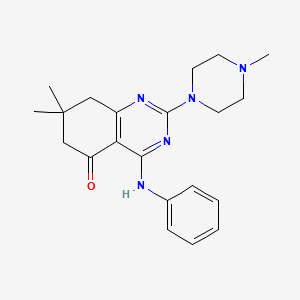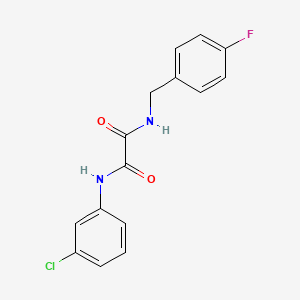![molecular formula C19H21ClN2O B4561519 (2-Chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B4561519.png)
(2-Chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone
Overview
Description
(2-Chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone typically involves the reaction of 2-chlorobenzoyl chloride with 4-[(2-methylphenyl)methyl]piperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the introduction of oxygen atoms into the molecule. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen. Sodium borohydride and lithium aluminum hydride are common reducing agents used for this purpose.
Substitution: Substitution reactions involve the replacement of one functional group with another. For example, halogenation reactions can introduce halogen atoms into the molecule using reagents like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2-Chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to neurotransmitter receptors in the brain, thereby modulating the release and uptake of neurotransmitters such as serotonin and dopamine. This modulation can lead to changes in mood, perception, and behavior, making it a potential candidate for the treatment of psychiatric disorders.
Comparison with Similar Compounds
- (2-Chlorophenyl)-[4-(phenylmethyl)piperazin-1-yl]methanone
- (2-Chlorophenyl)-[4-(2-chlorophenyl)piperazin-1-yl]methanone
- (2-Chlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Comparison: (2-Chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone is unique due to the presence of the 2-methylphenyl group, which can influence its pharmacological properties and interactions with biological targets. This structural variation can lead to differences in potency, efficacy, and side effect profiles compared to similar compounds.
Properties
IUPAC Name |
(2-chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-15-6-2-3-7-16(15)14-21-10-12-22(13-11-21)19(23)17-8-4-5-9-18(17)20/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHHETOCKBYLKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-(3-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4561439.png)
![1-ETHYL-N~3~-ISOBUTYL-4-{[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4561446.png)

![isopropyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4561458.png)

![2-[6-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE](/img/structure/B4561473.png)
![4-chloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4561475.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-phenylacetamide](/img/structure/B4561480.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4561493.png)

![ETHYL 2-{[(2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}ACETATE](/img/structure/B4561504.png)
![1-ETHYL-4-OXO-N-[(PYRIDIN-3-YL)METHYL]-1,4-DIHYDROQUINOLINE-3-CARBOXAMIDE](/img/structure/B4561515.png)
![4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide](/img/structure/B4561517.png)
![methyl 2-({[(3,5-dimethoxybenzoyl)amino]carbonothioyl}amino)-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4561532.png)
